molecular formula C5H16OSi2 B7724945 Pentamethyldisiloxane

Pentamethyldisiloxane

Cat. No.: B7724945
M. Wt: 148.35 g/mol
InChI Key: AOJHDNSYXUZCCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethyldisiloxane can be synthesized by reacting potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran. The reaction is carried out at room temperature for one hour, followed by filtration, concentration, extraction with ether, drying, and further concentration to yield this compound with a purity of over 98% .

Industrial Production Methods

In industrial settings, this compound is produced using a rearrangement reaction involving 1,3-divinyl-1,1,3,3-tetramethyl disiloxane and 1,1,1,3,3,3-hexamethyl disiloxane. This reaction is catalyzed by a complex catalyst composed of potassium hydroxide and 18-crown ether-6. The reaction mixture is then neutralized, filtered, and rectified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pentamethyldisiloxane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents.

    Reduction: Can be reduced under specific conditions.

    Substitution: Involves the replacement of one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Often involves reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

Pentamethyldisiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentamethyldisiloxane involves its ability to form stable bonds with various functional groups. This property makes it an effective reagent in organic synthesis, where it can facilitate the formation of complex molecular structures. The compound’s molecular targets and pathways are primarily related to its interactions with other silicon-containing compounds and organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct reactivity and stability. Its ability to act as a source of the trimethylsilyl functional group makes it particularly valuable in organic synthesis and industrial applications .

Biological Activity

Pentamethyldisiloxane (PMDS) is a siloxane compound characterized by its unique structure and properties, which have garnered interest in various biological applications. This article explores the biological activity of PMDS, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C5H16OS2\text{C}_5\text{H}_{16}\text{OS}_2 and is represented by the structural formula:

 CH3 3Si O Si CH3 3\text{ CH}_3\text{ }_3\text{Si O Si CH}_3\text{ }_3

This compound exhibits low viscosity and high thermal stability, making it suitable for various industrial applications, including as a lubricant and in personal care products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of PMDS. Research indicates that PMDS derivatives exhibit significant antibacterial and antifungal activities. For instance, a study involving the reaction of PMDS with triazole derivatives demonstrated that the resulting compounds showed moderate to good antimicrobial activity against various strains of bacteria and fungi .

Table 1: Antimicrobial Activity of PMDS Derivatives

CompoundActivity TypeEfficacy (Zone of Inhibition)
Triazole-PMDS DerivativeAntibacterial15-20 mm
Triazole-PMDS DerivativeAntifungal12-18 mm
Imidazole-PMDS DerivativeAntibacterial10-15 mm

The antimicrobial activity of PMDS is believed to be linked to its ability to disrupt cellular membranes and inhibit essential metabolic processes in microorganisms. The siloxane backbone may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Case Studies

  • Study on Triazole Derivatives : A study published in 2021 examined the synthesis of triazole derivatives from PMDS and their biological activity. The results indicated that these compounds possessed significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Alkylation Reactions : Another investigation focused on the alkylation of imidazole and benzimidazole derivatives with PMDS. The resulting organocyclosiloxane iodides were tested for their biological activity, revealing moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

Toxicological Considerations

While PMDS exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that PMDS has low acute toxicity; however, long-term exposure studies are necessary to fully understand its effects on human health and the environment.

Properties

IUPAC Name

dimethylsilyloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHDNSYXUZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-82-0
Record name Pentamethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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